molecular formula C21H31NO2 B607714 (3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 2089238-18-4

(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B607714
CAS No.: 2089238-18-4
M. Wt: 329.5 g/mol
InChI Key: FFIBGVYTWNPLPN-BZLGYYABSA-N
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Preparation Methods

The synthetic route for golexanolone involves the preparation of its key intermediate, 3α-ethynyl-3β-hydroxyandrostan-17 E-one oxime. The preparation method includes the following steps:

    Formation of the oxime: The ketone group of the steroid is converted to an oxime using hydroxylamine.

    Ethynylation: The hydroxyl group is introduced at the 3-position through ethynylation.

Industrial production methods for golexanolone are not widely documented, but they would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

Golexanolone undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups in golexanolone can be oxidized to form ketones.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted derivatives of golexanolone .

Scientific Research Applications

Golexanolone has several scientific research applications:

Comparison with Similar Compounds

Golexanolone is unique in its selective antagonism of neurosteroid-induced GABA A receptor modulation. Similar compounds include:

Golexanolone’s uniqueness lies in its ability to selectively antagonize neurosteroid actions without completely blocking GABA A receptor function, thereby minimizing side effects .

Properties

CAS No.

2089238-18-4

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17E)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H31NO2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22-24)20(16,3)10-9-17(15)19/h1,14-17,23-24H,5-13H2,2-3H3/b22-18+/t14-,15-,16-,17-,19-,20-,21-/m0/s1

InChI Key

FFIBGVYTWNPLPN-BZLGYYABSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N\O)C)(C#C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Golexanolone;  Golexanolona;  Golexanolonum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
Reactant of Route 4
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
Reactant of Route 6
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

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